molecular formula C25H23N3O2S B11141647 N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B11141647
M. Wt: 429.5 g/mol
InChI Key: VCUGKAGRSHJMJU-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide: is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a thiophene ring, and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps. One common approach is the condensation of 3,3-diphenylpropylamine with a suitable pyridazine derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine or thiophene rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating binding affinities with various biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the pyridazine and thiophene rings allows for specific interactions with biological macromolecules, influencing various cellular pathways.

Comparison with Similar Compounds

  • N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1-yl)acetamide
  • N-(3,3-diphenylpropyl)-2-(6-oxo-3-(pyridazin-1-yl)acetamide
  • N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1-yl)propionamide

Uniqueness: The unique combination of the pyridazine and thiophene rings, along with the diphenylpropyl group, distinguishes N-(3,3-diphenylpropyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide from other similar compounds. This structure allows for specific interactions and applications that are not possible with other compounds.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C25H23N3O2S/c29-24(18-28-25(30)14-13-22(27-28)23-12-7-17-31-23)26-16-15-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-14,17,21H,15-16,18H2,(H,26,29)

InChI Key

VCUGKAGRSHJMJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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